



Application Note: Determination of N-Nitrosodipropylamine (NDPA) in Pharmaceuticals by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Nitrosodipropylamine	
Cat. No.:	B118890	Get Quote

Abstract

This document provides a detailed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantitative analysis of **N-Nitrosodipropylamine** (NDPA) in pharmaceutical drug substances and products. The described protocol offers high sensitivity and selectivity, crucial for meeting the stringent regulatory requirements for the control of nitrosamine impurities. This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals.

Introduction

N-nitrosamine impurities in pharmaceuticals are a significant concern due to their potential carcinogenic properties.[1] Regulatory agencies worldwide have established strict limits for these impurities in drug products. **N-Nitrosodipropylamine** (NDPA) is one of the several nitrosamines that have been identified as a potential contaminant. Consequently, robust and sensitive analytical methods are required for its accurate quantification at trace levels.[2] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for this purpose, offering excellent selectivity and sensitivity.[3] This document outlines a comprehensive protocol for the determination of NDPA using GC-MS/MS with Multiple Reaction Monitoring (MRM) mode.



Experimental

Instrumentation and Materials

- Gas Chromatograph: Agilent 8890 GC or equivalent
- Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent[4]
- · Autosampler: Agilent 7693A or equivalent
- GC Column: Agilent J&W DB-1701 (30 m x 0.25 mm, 1.0 μm) or equivalent[4]
- Chemicals and Reagents:
 - N-Nitrosodipropylamine (NDPA) reference standard
 - Dichloromethane (DCM), HPLC grade
 - Methanol, HPLC grade
 - Sodium hydroxide (NaOH)
 - Purified water

Standard and Sample Preparation

Standard Solution Preparation:

- Primary Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 5 mg of NDPA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]
- Intermediate Stock Solution (approx. 10 μg/mL): Dilute the primary stock solution with methanol to obtain an intermediate stock solution.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solution with dichloromethane to achieve concentrations ranging from 1 to 60 ng/mL (ppb).[4]



Sample Preparation (for Tablets):

- Weigh and grind a representative number of tablets to obtain a homogenous powder.
- Accurately weigh an amount of the powdered sample equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[5]
- Add 10 mL of a suitable aqueous solution (e.g., 0.1 N NaOH) and vortex for at least 5 minutes to suspend the sample.[5]
- Add 2.0 mL of dichloromethane to the suspension, vortex briefly, and then shake vigorously for at least 5 minutes.[5]
- Centrifuge the suspension at approximately 10,000 g for at least 5 minutes.[5]
- Carefully transfer the lower organic phase (dichloromethane) into a GC vial for analysis.

GC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the GC-MS/MS analysis.

Table 1: Gas Chromatograph (GC) Parameters

Parameter	Value	
Inlet Mode	Splitless	
Inlet Temperature	250 °C	
Injection Volume	1 μL	
Carrier Gas	Helium	
Column Flow	1.2 mL/min	
Oven Program		
Initial Temperature	40 °C, hold for 2 min	
Ramp 1	10 °C/min to 180 °C	
Ramp 2	25 °C/min to 280 °C, hold for 5 min	



Table 2: Mass Spectrometer (MS) Parameters

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Collision Gas	Nitrogen

Table 3: MRM Transitions for N-Nitrosodipropylamine (NDPA)

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV)	Product Ion (m/z) - Qualifier	Collision Energy (eV)
NDPA	130.1	88.1	10	42.1	20

Method Performance Characteristics

The following table summarizes the typical performance data for the analytical method.

Table 4: Quantitative Data Summary

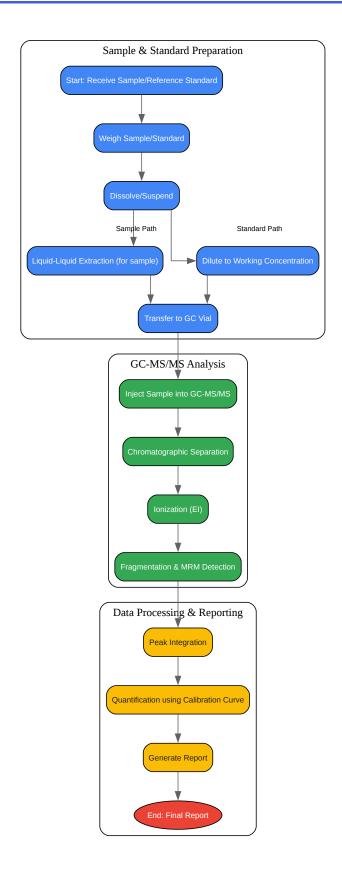
Parameter	Result
Linearity Range	1 - 60 ng/mL
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantitation (LOQ)	1.0 ng/mL[4]
Accuracy (Recovery %)	70 - 130%[5]
Precision (%RSD)	< 15%



Experimental Workflow and System Logic

The following diagrams illustrate the experimental workflow for NDPA analysis and the logical relationship of the GC-MS/MS system components.





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Caption: Experimental workflow for NDPA analysis.



Caption: Logical relationship of GC-MS/MS components.

Conclusion

The GC-MS/MS method detailed in this application note is suitable for the sensitive and selective quantification of **N-Nitrosodipropylamine** (NDPA) in pharmaceutical samples. The method demonstrates good linearity, accuracy, and precision, meeting the typical requirements for regulatory submissions. The sample preparation procedure is straightforward, and the instrumental analysis is robust. This protocol provides a reliable foundation for laboratories to implement NDPA testing as part of their quality control procedures for ensuring the safety of pharmaceutical products.

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- To cite this document: BenchChem. [Application Note: Determination of N-Nitrosodipropylamine (NDPA) in Pharmaceuticals by GC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118890#gc-ms-ms-method-for-n-nitrosodipropylamine-in-pharmaceuticals]

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